molecular formula C10H17N3S B13206437 4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol

4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13206437
M. Wt: 211.33 g/mol
InChI Key: PNFUPPMLQPVOBL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group and a 2,2-dimethylpropyl group attached to the triazole ring, along with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 2,2-dimethylpropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the attached groups.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various receptors or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.

    4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amino group instead of a thiol group.

    4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.

Uniqueness

The presence of the thiol group in 4-Cyclopropyl-5-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical reactivity and biological activity compared to its analogs. The thiol group can participate in redox reactions and form covalent bonds with proteins, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-cyclopropyl-3-(2,2-dimethylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H17N3S/c1-10(2,3)6-8-11-12-9(14)13(8)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,14)

InChI Key

PNFUPPMLQPVOBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NNC(=S)N1C2CC2

Origin of Product

United States

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